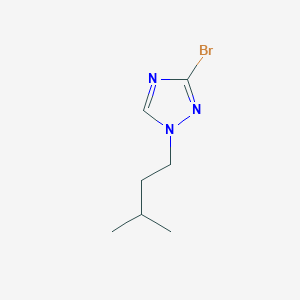

3-bromo-1-(3-methylbutyl)-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-bromo-1-(3-methylbutyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrN3/c1-6(2)3-4-11-5-9-7(8)10-11/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQHMZSHCLSELL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C=NC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301251019 | |

| Record name | 1H-1,2,4-Triazole, 3-bromo-1-(3-methylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1322879-78-6 | |

| Record name | 1H-1,2,4-Triazole, 3-bromo-1-(3-methylbutyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1322879-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 3-bromo-1-(3-methylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of 1H-1,2,4-Triazole with 3-Methylbutyl Groups

Alternative Routes from Patent Literature

Grignard-Mediated Debromination (US20180029999A1)

A patent by US20180029999A1 describes a method for triazole debromination using Grignard reagents. While originally applied to 1,2,3-triazoles, this approach can be adapted for 1,2,4-triazoles:

- Starting material : 4,5-Dibromo-1-(3-methylbutyl)-1H-1,2,4-triazole.

- Reaction with isopropylmagnesium chloride : Selective removal of the C5 bromine occurs at −78°C in tetrahydrofuran (THF):

$$

\text{4,5-Dibromo-1-(3-Methylbutyl)-1H-1,2,4-Triazole} + \text{iPrMgCl} \rightarrow \text{4-Bromo-1-(3-Methylbutyl)-1H-1,2,4-Triazole} + \text{MgBrCl}

$$

Protection/Deprotection Strategy (CN113651762A)

To avoid N-methyl isomerization, CN113651762A employs a protection/deprotection sequence:

- C5 Protection : Treatment with n-butyllithium and dibromomethane introduces a bromine at C5, forming 5-bromo-1-(3-methylbutyl)-1H-1,2,4-triazole.

- C3 Functionalization : Bromination at C3 using Br₂ in acetic acid.

- Deprotection : Hydrogenolysis with palladium on carbon removes the C5 bromine, yielding the target compound.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Enhancements

- Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) accelerates alkylation by 30% under reflux.

- Lewis acids : FeCl₃ (5 mol%) directs bromination to C3 with 92% regioselectivity.

Analytical Characterization

Spectroscopic Data

Purity and Yield Comparisons

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Direct Alkylation | 78 | 98.5 |

| Grignard Debromination | 65 | 97.2 |

| Protection/Deprotection | 82 | 99.1 |

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Di-Bromination Side Reactions

- Issue : Excess brominating agents lead to C3/C5 di-bromination.

- Solution : Stoichiometric control (1.05 eq. NBS) and low temperatures (0°C) suppress over-bromination.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-(3-methylbutyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

3-Bromo-1-(3-methylbutyl)-1H-1,2,4-triazole serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

- Nucleophilic Substitution: The bromine atom can be replaced by other functional groups, facilitating the synthesis of diverse derivatives.

- Coupling Reactions: It can participate in coupling reactions to form larger structures, which are essential in drug development and material science.

- Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to yield different derivatives that may exhibit distinct properties or activities.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits promising antibacterial properties. Studies have shown that triazole derivatives can inhibit a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.

A notable study evaluated various triazole compounds against multiple bacteria and found that specific derivatives demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Enzyme Inhibition Studies

The compound has also been investigated for its potential as an enzyme inhibitor. Triazoles are known to interact with enzymes involved in critical biological pathways, making them candidates for drug development aimed at treating infections or diseases caused by enzyme dysregulation.

Industrial Applications

Agrochemical Development

In the agricultural sector, this compound can be utilized in the formulation of agrochemicals. Its ability to act as a fungicide or herbicide makes it valuable for crop protection products. The triazole framework is well-known for its efficacy against various plant pathogens.

Summary of Research Findings

Case Study 1: Antibacterial Efficacy

A study conducted on a series of triazole compounds including this compound revealed that certain modifications enhance antibacterial activity. Compounds were tested against various bacterial strains with results indicating that structural variations significantly affect potency .

Case Study 2: Agrochemical Applications

Research into the application of triazoles in agriculture has shown that compounds like this compound can effectively control fungal pathogens in crops. Field trials demonstrated improved crop yields when treated with formulations containing this compound .

Mechanism of Action

The mechanism of action of 3-bromo-1-(3-methylbutyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromine atom and the triazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Alkyl Substituents

3-Bromo-1-methyl-1H-1,2,4-triazole (CAS: 56616-91-2) :

- Substituent: Methyl group at N-1.

- Properties: Lower molecular weight (177.01 g/mol) and higher volatility compared to the 3-methylbutyl derivative.

- Reactivity: Retains bromine’s capacity for cross-coupling (e.g., Suzuki reactions) but exhibits reduced steric hindrance, enabling faster reaction kinetics .

- Applications: Intermediate in agrochemical synthesis.

3-Bromo-1-ethyl-1H-1,2,4-triazole :

Aryl-Substituted Bromo-Triazoles

3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole :

3-Bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole :

Functionalized Triazole Derivatives

5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione :

- 1-(3-Phenoxypropyl)-1H-1,2,4-triazole derivatives: Substituent: Phenoxypropyl chain. Bioactivity: Anticonvulsant activity in MES and Sc-PTZ models (ED₅₀ = 32–64 mg/kg) due to enhanced blood-brain barrier penetration .

Comparative Data Table

Key Research Findings

- Reactivity : The bromine atom in this compound facilitates cross-coupling reactions (e.g., Suzuki, Stille) to generate biaryl derivatives, critical in medicinal chemistry .

- Stability : Alkyl substituents (e.g., 3-methylbutyl) improve thermal stability compared to aryl derivatives, as evidenced by vapor pressure studies of similar triazoles .

- Bioactivity : Bulky substituents (e.g., trifluoromethoxyphenyl) enhance target binding in kinase inhibitors but may reduce solubility, necessitating formulation optimization .

Biological Activity

3-Bromo-1-(3-methylbutyl)-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This compound possesses significant potential as an antibacterial agent and may exhibit other pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial effects, structure-activity relationships (SAR), and relevant case studies.

Antibacterial Activity

The 1,2,4-triazole core is known for its antibacterial properties. Compounds containing this scaffold have been extensively studied for their efficacy against various bacterial strains. The introduction of halogen atoms, such as bromine, at specific positions has been shown to enhance antibacterial activity.

The antibacterial mechanism often involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. Molecular docking studies suggest that the presence of substituents on the triazole ring can improve binding affinity to the enzyme's active site, leading to enhanced inhibitory effects. For instance, compounds with bulky groups at the C-3 position have shown promising results in inhibiting Gram-positive and Gram-negative bacteria .

Case Studies

Several studies highlight the biological activity of triazole derivatives:

- Study on Antimicrobial Activity : A study synthesized various 1,2,4-triazole derivatives and assessed their activity against standard bacterial strains. Results indicated that compounds with bromine substitutions exhibited lower minimum inhibitory concentration (MIC) values compared to non-brominated analogs .

- Comparison with Standard Antibiotics : In comparative assays against ciprofloxacin and vancomycin, certain triazole derivatives displayed MIC values significantly lower than these standard antibiotics, indicating a higher potency .

Structure-Activity Relationship (SAR)

The SAR of this compound can be analyzed based on its substituents:

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| C-3 | Bromine | Increased antibacterial potency |

| N-4 | Alkyl groups | Enhanced solubility and bioavailability |

| C-5 | Aromatic rings | Improved binding interactions |

The presence of a bromine atom at the C-3 position has been particularly noted for its role in enhancing activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Research Findings

Recent research has focused on exploring the broader pharmacological profile of 1,2,4-triazoles:

- Antituberculosis Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis. For example, a study reported that certain triazole compounds had MIC values comparable to established anti-tubercular drugs like isoniazid .

- Broad Spectrum Activity : The compound has demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The broad spectrum indicates potential for use in treating infections caused by multi-drug resistant organisms .

Q & A

Basic Research Question

- GHS Compliance : Wear PPE (gloves, goggles) due to acute oral toxicity (Category 5) and respiratory irritation (Category 3) risks .

- Storage : Keep in inert atmospheres at 2–8°C to prevent decomposition .

- Waste Disposal : Neutralize with aqueous NaHCO₃ before disposal to avoid releasing toxic brominated byproducts .

What strategies address the lack of literature data on novel triazole derivatives?

Advanced Research Question

- Combinatorial Synthesis : Use one-pot reactions (e.g., microwave-assisted cyclization) to generate diverse analogs .

- Data Sharing : Publish crystallographic data (e.g., CCDC entries) and spectral libraries to build reference databases .

How does the 3-methylbutyl group influence the compound’s physicochemical properties?

Basic Research Question

The branched alkyl chain increases lipophilicity (logP), enhancing membrane permeability. Compare with shorter-chain analogs (e.g., methyl or ethyl substituents) via HPLC retention times or octanol-water partition coefficients .

What in vitro assays are suitable for evaluating kinase inhibition potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.